molecular formula C29H25N7O3 B12120284 2-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12120284
M. Wt: 519.6 g/mol
InChI Key: YNNADZNVFSONST-UHFFFAOYSA-N
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Description

2-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3). This compound has emerged as a critical pharmacological tool in oncological and hematological research, particularly for investigating the pathogenesis and treatment of myeloproliferative neoplasms (MPNs) and acute myeloid leukemia (AML). Its mechanism of action involves targeting key signaling pathways: by inhibiting JAK2, it disrupts the JAK-STAT signaling cascade, which is constitutively active in conditions like polycythemia vera and myelofibrosis due to mutations such as JAK2V617F. Simultaneously, its potent inhibition of FLT3, including internal tandem duplication (ITD) mutants, makes it a valuable compound for studying FLT3-ITD-driven AML, a subtype associated with poor prognosis. Research utilizing this inhibitor has been instrumental in elucidating the downstream effects of these kinases on cell proliferation, survival, and apoptosis in hematopoietic cell lines and primary samples. Studies referenced in pharmacological databases and scientific literature have demonstrated its efficacy in suppressing oncogenic signaling and inducing apoptosis in mutant cell lines, providing a solid foundation for preclinical research and drug discovery efforts aimed at developing targeted therapies for hematologic malignancies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C29H25N7O3

Molecular Weight

519.6 g/mol

IUPAC Name

2-amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-(3-methoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C29H25N7O3/c1-17-24(29(38)36(34(17)2)18-10-5-4-6-11-18)33-28(37)23-25-27(32-22-15-8-7-14-21(22)31-25)35(26(23)30)19-12-9-13-20(16-19)39-3/h4-16H,30H2,1-3H3,(H,33,37)

InChI Key

YNNADZNVFSONST-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=C(N(C4=NC5=CC=CC=C5N=C34)C6=CC(=CC=C6)OC)N

Origin of Product

United States

Biological Activity

The compound 2-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and synthesis methods.

Chemical Structure

The structure of the compound can be represented as follows:

C22H22N4O4\text{C}_{22}\text{H}_{22}\text{N}_4\text{O}_4

Biological Activity Overview

Recent studies have highlighted the anticancer , anti-inflammatory , and antimicrobial properties of pyrazole derivatives, including this compound. The following sections detail specific biological activities and mechanisms based on available research.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of pyrazole derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
A549 (Lung)0.95
HCT116 (Colon)0.39
MCF7 (Breast)0.46
SF-268 (CNS)31.5

The anticancer activity is primarily attributed to:

  • Induction of Apoptosis : The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G2/M phase.
  • Inhibition of Kinases : The compound has been noted to inhibit Aurora-A kinase with significant binding affinity, which is crucial for cancer cell proliferation.

Anti-inflammatory Activity

The pyrazole moiety is recognized for its anti-inflammatory properties. Studies indicate that derivatives like this compound can reduce inflammation markers in vitro:

Inflammatory MarkerEffect (Reduction %)Reference
TNF-alpha50%
IL-645%

This activity suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

Preliminary investigations have also suggested that the compound exhibits antimicrobial properties against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
S. aureus16 µg/mL

These findings indicate a broad spectrum of activity that warrants further exploration.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of Pyrazole Ring : Utilizing 1,5-dimethyl-3-oxo-2-phenyl derivatives.
  • Pyrroloquinoxaline Formation : Through condensation reactions involving appropriate phenyl groups.
  • Carboxamide Functionalization : Finalizing with carboxamide groups to enhance biological activity.

Case Studies

A notable case study involved the evaluation of this compound against multiple cancer cell lines, demonstrating its potential as a lead candidate for further drug development:

"The synthesized compound exhibited remarkable potency against A549 and HCT116 cell lines with IC50 values significantly lower than standard chemotherapeutics." - Research Study .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities that make it suitable for various therapeutic applications:

Anticancer Activity

Preliminary studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For example, it has been tested against several cancer cell lines with promising results indicating its potential as an anticancer agent .

Anti-inflammatory Properties

Compounds with similar structural features have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The dual inhibition of COX and lipoxygenase (LOX) pathways suggests that this compound could be developed into anti-inflammatory drugs .

Antimicrobial Effects

There is emerging evidence that certain derivatives possess antimicrobial properties, potentially useful in treating infections caused by resistant strains of bacteria.

Therapeutic Applications

Given its diverse biological activities, the compound can be explored for several therapeutic applications:

Application AreaDescription
Cancer Treatment Potential use as an anticancer drug targeting specific tumor types.
Inflammatory Disorders Development as an anti-inflammatory agent for conditions like arthritis.
Infectious Diseases Exploration as a novel antimicrobial agent against resistant pathogens.

Case Studies

Several case studies highlight the effectiveness and potential applications of this compound:

  • Case Study on Anticancer Activity : A study evaluated its effects on breast cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis. The mechanism was linked to modulation of specific signaling pathways involved in cell survival .
  • Inflammation Model Studies : In animal models of inflammation, compounds similar to this one showed reduced edema and pain response when administered prior to inflammatory stimuli, suggesting efficacy in treating inflammatory diseases .
  • Antimicrobial Testing : Laboratory tests revealed that derivatives exhibited substantial activity against Gram-positive bacteria, indicating potential use in developing new antibiotics .

Comparison with Similar Compounds

Key Observations :

  • N-Alkyl substitutions (e.g., ethoxyethyl in ) improve solubility but may weaken target binding compared to the rigid pyrazolone group in the target compound .

Pyrazole-Containing Analogs

Compound Name Core Structure Molecular Weight Key Activities Reference
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide Pyrazolo[1,5-a]pyrimidine 348.36 g/mol Anticancer (predicted)
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide Formamide-substituted pyrazole 231.25 g/mol Intermediate for antipyretic/analgesic drugs

Key Observations :

  • Replacement of the pyrroloquinoxaline core with pyrazolopyrimidine () likely shifts activity toward kinase inhibition, a common target for anticancer agents.

Quinoxaline Derivatives with Documented Bioactivity

Compound Name Substituents Molecular Weight Key Activities Reference
Quinoxaline-1,4-di-N-oxide derivatives Enone-linked quinoxaline ~300–350 g/mol Antimalarial (IC₅₀: 0.8–1.2 µM vs. Plasmodium falciparum)
4-Styryltetrazolo[1,5-a]quinoxaline Styryl-tetrazoloquinoxaline ~320–350 g/mol Anticonvulsant (ED₅₀: 38 mg/kg in mice)

Key Observations :

  • The enone moiety in is critical for antimalarial activity, suggesting that the target compound’s amino-carboxamide group may need modification to achieve similar potency.
  • Tetrazoloquinoxalines () exhibit CNS activity, highlighting the scaffold’s versatility. The target compound’s 3-methoxyphenyl group may direct it toward peripheral targets instead.

Preparation Methods

Nitroaniline Cyclization

The pyrroloquinoxaline scaffold is constructed via condensation of 4-bromo-2-nitroaniline with 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone under reflux conditions. This forms 1-(1-methyl-1H-pyrazol-4-yl)-2-[(4-bromo-2-nitro)phenylamino]ethanone, which undergoes reduction-cyclization using metallic indium and hydrochloric acid to yield the pyrroloquinoxaline core.

Reaction Conditions

  • Temperature : 100–110°C (reflux)

  • Catalyst : Metallic indium

  • Yield : 91.4% for intermediate

Functionalization of the Pyrroloquinoxaline Core

Introduction of 3-Methoxyphenyl Group

The 3-methoxyphenyl moiety is introduced via Suzuki-Miyaura coupling. A brominated pyrroloquinoxaline intermediate reacts with 3-methoxyphenylboronic acid under palladium catalysis.

Optimized Parameters

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : Na₂CO₃

  • Solvent : Dioxane/water (4:1)

  • Yield : 78–85%

Synthesis of the Pyrazolone Substituent

Cyclocondensation of β-Ketoesters

The 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl group is synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine. Nano-ZnO catalysis enhances reaction efficiency.

Procedure

  • React ethyl acetoacetate (1.0 eq) with phenylhydrazine (1.2 eq) in ethanol.

  • Add nano-ZnO (10 wt%), reflux at 80°C for 2 hours.

  • Isolate pyrazoline intermediate, oxidize to pyrazole using DDQ.

Yield : 95%

Amidation to Form the Carboxamide Linkage

Halogenation-Amidation Strategy

The carboxylic acid group on the pyrroloquinoxaline is activated using thionyl chloride, followed by reaction with the pyrazolone amine.

Steps

  • Treat pyrroloquinoxaline-3-carboxylic acid with SOCl₂ to form acyl chloride.

  • React with 4-amino-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole in dichloromethane.

  • Neutralize with KOH, isolate product via recrystallization.

Yield : 60–65%

Regioselective Challenges and Solutions

Controlling Pyrazole Regioisomerism

Cyclocondensation of hydrazines with diketones often produces regioisomeric mixtures. Using methylhydrazine instead of phenylhydrazine favors the 1,3,5-trisubstituted isomer due to steric effects.

Isomer Ratio

  • Phenylhydrazine : 3:2 (undesired:desired)

  • Methylhydrazine : 9:1 (desired:undesired)

Comparative Analysis of Synthetic Routes

StepMethodCatalystYield (%)Reference
PyrroloquinoxalineNitroaniline cyclizationIn/HCl91.4
Suzuki couplingPd-mediatedPd(PPh₃)₄85
Pyrazole synthesisNano-ZnO catalysisZnO nanoparticles95
AmidationSOCl₂ activationNone65

Q & A

Q. Optimization Strategy :

  • Use high-resolution mass spectrometry (HRMS) and TLC to monitor reaction progress.
  • Adjust solvent polarity (e.g., DMF for solubility vs. THF for reactivity) to enhance yields .

How can structural contradictions in NMR data for this compound be resolved?

Level : Advanced
Methodological Answer :
Contradictions often arise from dynamic proton exchange or crystallographic disorder. To resolve them:

  • Variable-Temperature NMR : Conduct experiments between 25–60°C to identify exchange-broadened signals (e.g., NH or OH protons in the pyrazole ring) .
  • X-ray Crystallography : Confirm the solid-state structure, as done for related compounds (e.g., orthorhombic crystal system with Z = 4 in analogous pyrazol-4-yl derivatives ).
  • 2D NMR (COSY, NOESY) : Map coupling between aromatic protons and substituents to verify spatial arrangements .

What experimental designs are recommended to assess its potential kinase inhibition?

Level : Advanced
Methodological Answer :

  • In Vitro Kinase Assays : Test against kinases (e.g., EGFR, BRAF) using fluorescence-based ADP-Glo™ assays. IC50 values can be compared to known inhibitors like gefitinib .
  • Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with ATP-binding pockets. The 3-methoxyphenyl group may occupy hydrophobic regions, while the carboxamide could form hydrogen bonds .
  • Resistance Profiling : Evaluate activity in mutant kinase cell lines (e.g., T790M EGFR mutants) to identify selectivity limitations .

How should researchers address contradictory bioactivity data in different cell lines?

Level : Advanced
Methodological Answer :
Discrepancies may stem from metabolic stability or transporter expression. Mitigation strategies:

  • Metabolic Stability Assays : Incubate the compound with liver microsomes (human vs. murine) to assess CYP450-mediated degradation .
  • Transporter Inhibition Studies : Use fluorescent probes (e.g., calcein-AM) to evaluate P-gp/BCRP efflux effects in resistant cell lines .
  • Transcriptomic Profiling : Compare gene expression (RNA-seq) in responsive vs. non-responsive lines to identify resistance markers .

What strategies are effective for modifying this compound to improve pharmacokinetics?

Level : Advanced
Methodological Answer :

  • Prodrug Design : Introduce ester or phosphate groups on the carboxamide to enhance solubility. Ethyl carboxylate analogs show improved bioavailability in related compounds .
  • Lipophilicity Adjustment : Replace the 3-methoxyphenyl group with trifluoromethyl or chloro substituents to modulate logP values .
  • Metabolic Blocking : Fluorinate vulnerable positions (e.g., para to methoxy groups) to reduce oxidative metabolism .

What are structurally analogous compounds, and how do their activities compare?

Level : Basic
Methodological Answer :

CompoundKey Structural DifferencesBioactivity
Ethyl 2-amino-1-(3,5-dimethoxyphenyl)-pyrroloquinoxaline-3-carboxylateEthyl ester instead of carboxamide; 3,5-dimethoxy substituentAnticancer (IC50 = 1.2 µM in MCF-7)
Methyl 2-amino-1-(3,5-dichlorophenyl)-pyrroloquinoxaline-3-carboxylateDichlorophenyl group; methyl esterNeuroprotective (75% Aβ inhibition at 10 µM)
Ethyl 2-amino-1-(1-naphthyl)-pyrroloquinoxaline-3-carboxylateNaphthyl substituentEnhanced DNA intercalation (Kd = 0.8 nM)

Which analytical techniques are essential for characterizing this compound?

Level : Basic
Methodological Answer :

  • NMR : 1H/13C NMR to confirm substituent positions (e.g., δ 7.2–8.1 ppm for quinoxaline protons) .
  • HPLC-MS : Purity assessment (>95%) and molecular ion validation (e.g., m/z 525.2 [M+H]+) .
  • XRD : Space group determination (e.g., P212121 for orthorhombic systems) and hydrogen-bonding network analysis .

How can reaction scalability be achieved without compromising yield?

Level : Advanced
Methodological Answer :

  • Flow Chemistry : Continuous synthesis reduces intermediate degradation. For example, microreactors enable precise temperature control during cyclization steps .
  • Catalyst Recycling : Immobilize Pd/C or Cu nanoparticles on silica gel to reduce costs in cross-coupling steps .
  • DoE (Design of Experiments) : Use factorial designs to optimize solvent ratios, temperatures, and catalyst loadings .

What in vivo models are suitable for evaluating its neuroprotective effects?

Level : Advanced
Methodological Answer :

  • Transgenic Mice (e.g., APP/PS1) : Test Aβ plaque reduction in Alzheimer’s models. Dose at 10 mg/kg/day for 4 weeks .
  • MPTP-Induced Parkinson’s Model : Measure dopamine levels via HPLC-ECD after 14-day treatment .
  • BBB Permeability : Use in situ brain perfusion to quantify uptake (e.g., logBB > -1.0 indicates CNS penetration) .

How should stability studies be designed for long-term storage?

Level : Basic
Methodological Answer :

  • Forced Degradation : Expose to 40°C/75% RH for 4 weeks. Monitor decomposition via HPLC (e.g., <5% degradation acceptable) .
  • Light Sensitivity : Store in amber vials under argon; UV-Vis spectra (λmax 320 nm) track photolytic changes .
  • Cryopreservation : Lyophilize with trehalose (1:1 w/w) for -80°C storage; reconstitute in DMSO for bioassays .

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